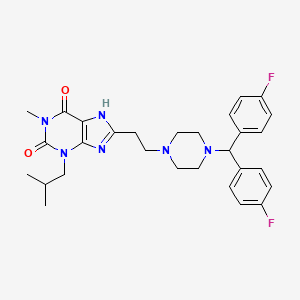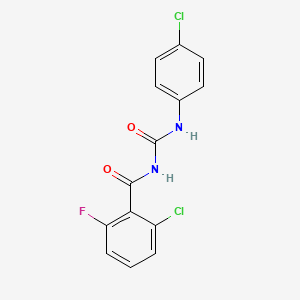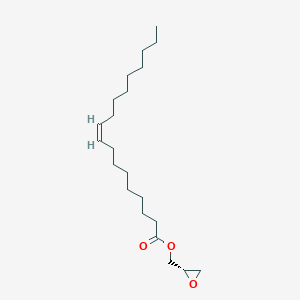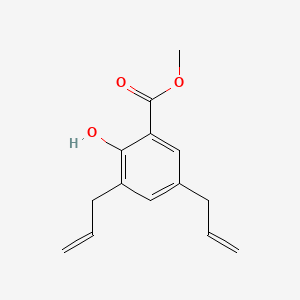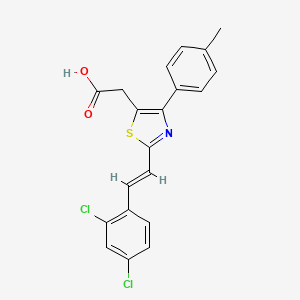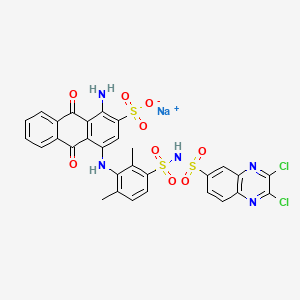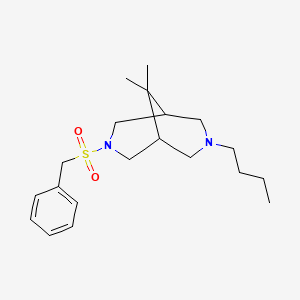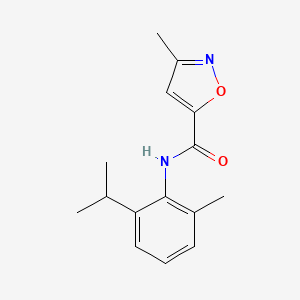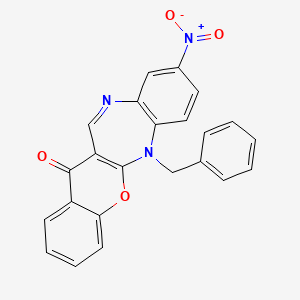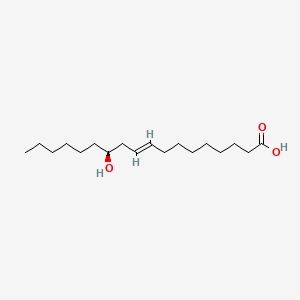
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-, also known as calcium ricinoleate, is a calcium salt of ricinoleic acid. Ricinoleic acid is a major component of castor oil, which is derived from the seeds of the castor plant (Ricinus communis). This compound is known for its unique chemical structure, which includes a hydroxyl group and a double bond, making it a versatile substance in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)- typically involves the reaction of ricinoleic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium salt. The general reaction can be represented as follows:
Ricinoleic acid+Calcium hydroxide→Calcium ricinoleate+Water
Industrial Production Methods
Industrial production of calcium ricinoleate involves the saponification of castor oil to obtain ricinoleic acid, followed by its neutralization with calcium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient conversion of ricinoleic acid to its calcium salt .
化学反応の分析
Types of Reactions
Oxidation: Calcium ricinoleate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of calcium ricinoleate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl group in calcium ricinoleate can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, calcium ricinoleate is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and enhance the solubility of various compounds.
Biology
In biological research, calcium ricinoleate is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
Calcium ricinoleate is explored for its potential therapeutic applications, including its use in topical formulations for skin conditions. Its anti-inflammatory and moisturizing properties make it suitable for treating dry and irritated skin.
Industry
In the industrial sector, calcium ricinoleate is used in the production of soaps, detergents, and cosmetics. Its ability to act as a surfactant and emulsifier makes it valuable in formulating various personal care products .
作用機序
The mechanism of action of calcium ricinoleate involves its interaction with cellular membranes and proteins. The hydroxyl group and double bond in its structure allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, calcium ricinoleate can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Ricinoleic acid: The parent compound of calcium ricinoleate, known for its similar chemical structure but without the calcium ion.
Zinc ricinoleate: Another metal salt of ricinoleic acid, used in deodorants and personal care products.
Sodium ricinoleate: A sodium salt of ricinoleic acid, commonly used in soaps and detergents.
Uniqueness
Calcium ricinoleate is unique due to its specific calcium ion, which imparts distinct properties compared to other metal salts of ricinoleic acid. The calcium ion enhances its stability and efficacy as an emulsifying agent and surfactant. Additionally, calcium ricinoleate’s ability to modulate membrane properties and interact with molecular targets makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
31983-33-2 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
(E,12S)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m0/s1 |
InChIキー |
WBHHMMIMDMUBKC-KQPPXVQYSA-N |
異性体SMILES |
CCCCCC[C@@H](C/C=C/CCCCCCCC(=O)O)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



